2-(2,4-dimethylphenyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
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Overview
Description
2-(2,4-dimethylphenyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is an organic compound that belongs to the class of oxadiazole derivatives
Scientific Research Applications
2-(2,4-dimethylphenyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the reaction of 2,4-dimethylphenyl hydrazine with 3,4-dimethylbenzoyl chloride to form the corresponding hydrazide. This intermediate is then cyclized with acetic anhydride to yield the oxadiazole ring. The final step involves the acylation of the oxadiazole with 2,4-dimethylphenyl acetic acid under suitable conditions to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways involved in cell growth, apoptosis, and microbial inhibition.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethylphenyl isocyanate
- 1,2-Bis(3,4-dimethylphenyl)ethane
- 3,4-Dimethylbenzyl alcohol
Uniqueness
2-(2,4-dimethylphenyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to its specific structural features, such as the presence of both dimethylphenyl groups and the oxadiazole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-12-5-7-16(15(4)9-12)11-18(24)21-20-23-22-19(25-20)17-8-6-13(2)14(3)10-17/h5-10H,11H2,1-4H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYAGEVYKWFXQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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